2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride
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Overview
Description
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a hydroxyl group, and two chlorine atoms attached to a phenyl ring, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 3,4-dichlorophenylacetone using a chiral catalyst to obtain the desired enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve additional purification steps such as recrystallization or chromatography to achieve the desired enantiomeric excess and chemical purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dichlorophenylacetone or 3,4-dichlorobenzaldehyde.
Reduction: Formation of dechlorinated derivatives or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The presence of chlorine atoms enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3,4-Dichlorophenylhydrazine hydrochloride: A related compound with different functional groups and applications.
3,4-Dichlorophenylacetone: A precursor in the synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride.
Uniqueness
(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVBQPIPUIGSRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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